molecular formula C9H9NO4 B1266500 2-[(3-Nitrophenoxy)methyl]oxirane CAS No. 5332-66-1

2-[(3-Nitrophenoxy)methyl]oxirane

Cat. No.: B1266500
CAS No.: 5332-66-1
M. Wt: 195.17 g/mol
InChI Key: CNJLXLVVZBTEOC-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H9NO4. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(3-Nitrophenoxy)methyl]oxirane can be synthesized through the reaction of 3-nitrophenol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of 2-[(3-aminophenoxy)methyl]oxirane.

    Substitution: Formation of various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-[(3-Nitrophenoxy)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenoxy)methyl]oxirane involves its reactivity due to the presence of the epoxide ring and the nitro group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenoxy)methyl]oxirane
  • 2-[(3-Methylphenoxy)methyl]oxirane
  • 2-[(2-Chlorophenoxy)methyl]oxirane

Uniqueness

2-[(3-Nitrophenoxy)methyl]oxirane is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its analogs .

Properties

IUPAC Name

2-[(3-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLXLVVZBTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-66-1
Record name NSC544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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